molecular formula C16H11ClFN3O3S2 B15110399 4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide

4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B15110399
M. Wt: 411.9 g/mol
InChI Key: ARLQSDKBOQWYKM-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-fluorobenzylsulfonyl group and at position 2 with a 4-chlorobenzamide moiety. Its synthesis likely involves sulfonylation of a thiadiazole-thiol intermediate followed by benzamide coupling .

Properties

Molecular Formula

C16H11ClFN3O3S2

Molecular Weight

411.9 g/mol

IUPAC Name

4-chloro-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H11ClFN3O3S2/c17-12-5-3-11(4-6-12)14(22)19-15-20-21-16(25-15)26(23,24)9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,20,22)

InChI Key

ARLQSDKBOQWYKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiadiazole intermediate with sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Fluorobenzyl Moiety: The fluorobenzyl group can be attached via nucleophilic substitution reactions using fluorobenzyl halides.

    Formation of the Benzamide Group: The final step involves the acylation of the amine group on the thiadiazole ring with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzamide positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted benzamides or benzyl derivatives.

Scientific Research Applications

4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein-coupled receptors (GPCRs).

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Sulfonyl vs. Thioether/Sulfanyl Groups
  • Compound 5j () : Replaces the sulfonyl with a 4-chlorobenzylthio group. Thioethers (C-S-C) are less oxidized than sulfonyls (SO₂), leading to reduced polarity and altered pharmacokinetics. The target compound’s sulfonyl group may improve solubility and target binding via hydrogen bonds .
  • KC161 (): Contains a 2,6-dichlorobenzylthio group.
Fluorine vs. Chlorine/Other Halogens
  • 4c () : A 4-chloro-N-(pyridinyl-thiadiazolyl)benzamide. Fluorine’s electronegativity in the target compound may enhance electronic effects and metabolic resistance compared to chlorine .
  • 9b (): Features a 4-chlorobenzylidene amino group.

Pharmacological Activity

Antioxidant Potential
  • 9g () : A sulfonamide-thiadiazole derivative with 64.2% yield and ABTS•+ scavenging activity. The target compound’s 4-fluorobenzylsulfonyl group may similarly contribute to antioxidant properties, though specific data are pending .
Enzyme Inhibition
  • Compound 4 (): A thiadiazole-benzamide with DHFR inhibitory activity (ΔG = −9.0 kcal/mol).

Physicochemical Properties

Compound Substituents (Thiadiazole-5/2) Melting Point (°C) Key Functional Groups
Target Compound 4-Fluorobenzylsulfonyl / 4-Cl-Benzamide Not Reported Sulfonyl, Benzamide, Fluorine
5j () 4-Chlorobenzylthio / Acetamide 138–140 Thioether, Acetamide
9g () 4-Hydroxy-3-methoxybenzylidene 252–254 Sulfonamide, Imine
KC161 () 2,6-Dichlorobenzylthio / Benzamide Not Reported Thioether, Benzamide

The target compound’s sulfonyl group likely increases its melting point compared to thioether analogs (e.g., 5j at 138–140°C) but may remain lower than imine-containing derivatives (e.g., 9g at 252–254°C) .

Q & A

Basic: What synthetic strategies optimize the yield of 4-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide?

Answer:

  • Reaction Conditions: Use reflux at 90°C for 3 hours in the presence of POCl₃ to facilitate cyclization of intermediates, followed by pH adjustment (8–9) with ammonia to precipitate the product .
  • Purification: Recrystallization from DMSO/water mixtures (2:1 ratio) improves purity .
  • Critical Parameters: Maintain inert atmospheres (e.g., nitrogen) during thiadiazole ring formation to prevent oxidation of sulfur-containing intermediates .

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituents on the thiadiazole and benzamide moieties (e.g., 4-fluorobenzyl sulfonyl group at δ 7.3–7.5 ppm for aromatic protons) .
  • HRMS: Confirms molecular weight (e.g., C₁₅H₁₀ClFN₃O₃S₂, calculated mass 413.98 g/mol) with <2 ppm error .
  • IR Spectroscopy: Detects key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .

Intermediate: How do substituents on the thiadiazole ring influence biological activity?

Answer:

  • 4-Fluorobenzyl Sulfonyl Group: Enhances lipophilicity, improving membrane permeability for anticancer activity .
  • Chlorine on Benzamide: Increases electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., PFOR inhibition in anaerobic organisms) .
  • Comparative Studies: Replace 4-fluorobenzyl with 4-chlorophenyl to test selectivity against melanoma cell lines (see NCI-60 screening data) .

Advanced: How can researchers resolve contradictions in reported anticancer activity data?

Answer:

  • Standardized Assays: Use the NCI-60 panel for consistent evaluation across studies; discrepancies may arise from variations in cell line sensitivity (e.g., melanoma vs. breast cancer) .
  • Dose-Response Analysis: Calculate IC₅₀ values under controlled conditions (e.g., 72-hour exposure, 10 μM starting concentration) to normalize potency metrics .
  • Structural Confirmation: Verify compound purity via X-ray crystallography to rule out impurities affecting activity (e.g., centrosymmetric dimerization via N–H⋯N hydrogen bonds) .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking: Simulate interactions with target enzymes (e.g., PFOR or tubulin) using AutoDock Vina; prioritize compounds with binding energies <−8 kcal/mol .
  • QSAR Modeling: Correlate logP values (e.g., ~2.5 for this compound) with cytotoxicity using partial least squares regression .
  • Dynamic Simulations: Analyze stability of sulfonyl-thiadiazole interactions in aqueous environments via MD simulations (GROMACS) .

Intermediate: What strategies mitigate byproduct formation during sulfonation steps?

Answer:

  • Stepwise Sulfonation: Use Lawesson’s reagent for controlled sulfur incorporation, followed by oxidative chlorination to avoid over-oxidation to sulfones .
  • Byproduct Monitoring: Track intermediates via TLC (silica gel, ethyl acetate/hexane 1:3) to isolate pure sulfonamide derivatives .
  • Temperature Control: Keep reactions below 40°C during sulfonyl chloride formation to prevent decomposition .

Advanced: How do intermolecular interactions affect crystallographic packing and solubility?

Answer:

  • Hydrogen Bonding: Centrosymmetric dimers (N–H⋯N) reduce solubility in polar solvents but enhance thermal stability .
  • C–H⋯O/F Interactions: Stabilize crystal lattices (e.g., C4–H4⋯F2 in nitazoxanide derivatives), requiring DMSO for dissolution .
  • Solubility Optimization: Co-crystallize with hydrophilic coformers (e.g., cyclodextrins) to improve aqueous solubility for in vivo studies .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • Hepatotoxicity: Use HepG2 cells with ALT/AST release assays after 48-hour exposure .
  • Cardiotoxicity: Monitor hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ <10 μM indicates risk) .
  • Selectivity Index: Compare IC₅₀ values between cancer (e.g., MCF-7) and non-cancerous (e.g., HEK293) cell lines; aim for SI >5 .

Advanced: How can regioselectivity challenges in thiadiazole functionalization be addressed?

Answer:

  • Directing Groups: Introduce electron-donating groups (e.g., –OCH₃) at the 5-position of thiadiazole to favor C-2 sulfonation .
  • Metal Catalysis: Use Pd(OAc)₂ for Suzuki-Miyaura coupling at C-5 while preserving sulfonyl groups .
  • Protection/Deprotection: Temporarily protect the sulfonyl group with tert-butyl during nitration or halogenation steps .

Intermediate: What metabolic pathways are predicted for this compound?

Answer:

  • Phase I Metabolism: CYP3A4-mediated oxidation of the 4-fluorobenzyl group to 4-fluorobenzoic acid (detect via LC-MS/MS) .
  • Phase II Conjugation: Glucuronidation of the benzamide NH group predicted by MetaSite software; confirm with UDP-glucuronosyltransferase assays .
  • Excretion: High logP (~2.5) suggests biliary excretion; monitor fecal clearance in rodent models .

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